2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Overview
Description
2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound with the molecular formula C13H9N3O3. It is a member of the dibenzo[b,e][1,4]diazepinone family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one typically involves the nitration of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position .
Chemical Reactions Analysis
2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one involves its interaction with cellular targets, leading to various biological effects. For instance, studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by affecting the mitochondrial membrane potential and increasing the levels of reactive oxygen species . The exact molecular targets and pathways involved may vary depending on the specific derivative and the biological context.
Comparison with Similar Compounds
2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one can be compared with other similar compounds in the dibenzo[b,e][1,4]diazepinone family:
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: The parent compound without the nitro group, which serves as a precursor in the synthesis of the nitro derivative.
8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: A chlorinated derivative that has been used as an intermediate in the synthesis of pharmaceutical actives.
10,11-dihydro-5H-dibenzo[b,f]azepine: A related compound with a different ring structure, used in the development of novel host materials for electronic applications.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
8-nitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-13-9-7-8(16(18)19)5-6-10(9)14-11-3-1-2-4-12(11)15-13/h1-7,14H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMWFXMDXQDWQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198679 | |
Record name | 5,10-Dihydro-2-nitro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679161 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54255-81-1 | |
Record name | 5,10-Dihydro-2-nitro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54255-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,10-Dihydro-2-nitro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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